

# Cardiopet proBNP Test: A Comparative Validation Against Echocardiography in Veterinary Cardiology

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Cardiopet*

Cat. No.: *B3064052*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the **Cardiopet** proBNP (N-terminal pro-B-type natriuretic peptide) test against the gold standard, echocardiography, for the diagnosis and assessment of heart disease in canine and feline patients. This document outlines the experimental protocols for both methodologies and presents quantitative data from various validation studies to offer an objective evaluation of the **Cardiopet** proBNP test's performance.

## Introduction to Cardiac Biomarkers and Echocardiography

The diagnosis and management of heart disease in veterinary medicine rely on a combination of clinical examination, diagnostic imaging, and, increasingly, cardiac biomarkers.

Echocardiography, a non-invasive ultrasound of the heart, provides detailed information about cardiac structure and function, making it the definitive diagnostic tool. However, its availability can be limited, and it requires specialized training and equipment.

The **Cardiopet** proBNP test measures the concentration of NT-proBNP, a peptide released by cardiomyocytes in response to myocardial stretch and stress.<sup>[1]</sup> Elevated levels of NT-proBNP can indicate the presence and severity of heart disease. This biomarker assay offers a more accessible and less expensive screening tool that can aid in clinical decision-making,

particularly in discerning cardiac from non-cardiac causes of respiratory distress and for screening at-risk populations.[1][2]

## Experimental Protocols

### Cardiopet proBNP Test Methodology

The **Cardiopet** proBNP test is a second-generation enzyme-linked immunosorbent assay (ELISA) designed for the quantitative measurement of NT-proBNP in canine and feline plasma or serum.[3][4]

#### Sample Collection and Handling:

- A venous blood sample is collected from the patient.
- The sample is placed in an EDTA tube and centrifuged to separate the plasma.[5]
- The plasma is then shipped to a reference laboratory for analysis. For accurate results, it is crucial to minimize preanalytical errors by controlling temperature and minimizing the time between collection and analysis, ideally within two hours.[4]

#### Assay Principle:

The **Cardiopet** proBNP assay is a sandwich ELISA. In this method, the NT-proBNP antigen in the sample binds to a capture antibody coated on a solid phase. A second, enzyme-conjugated detection antibody then binds to a different epitope on the NT-proBNP molecule. After a washing step to remove unbound reagents, a substrate is added, which reacts with the enzyme to produce a measurable signal. The intensity of this signal is directly proportional to the concentration of NT-proBNP in the sample.

## Echocardiographic Examination Protocol

Echocardiography is performed by a trained veterinarian or veterinary cardiologist using a dedicated ultrasound machine with a phased-array transducer. The examination is typically performed on a conscious animal, though light sedation may be necessary in some cases.

#### Standard Views and Measurements:

A comprehensive echocardiographic examination includes multiple views of the heart to assess its structure and function thoroughly. Key measurements include:

- Left Atrial to Aortic Root Ratio (LA/Ao): Measured from the right parasternal short-axis view, this ratio is a crucial indicator of left atrial size. An increased LA/Ao ratio suggests left atrial enlargement, a common finding in many cardiac diseases.[\[6\]](#)
- Left Ventricular Dimensions: M-mode or 2D echocardiography is used to measure the left ventricular internal diameter in diastole (LVIDd) and systole (LVIDs). These measurements are used to calculate fractional shortening (FS), an indicator of left ventricular systolic function.[\[7\]](#)
- Left Ventricular Wall Thickness: The thickness of the interventricular septum (IVS) and the left ventricular free wall (LVFW) are measured in diastole. Increased wall thickness is a hallmark of hypertrophic cardiomyopathy (HCM) in cats.[\[8\]](#)
- Doppler Echocardiography: Color, pulsed-wave, and continuous-wave Doppler are used to assess blood flow patterns and velocities, allowing for the detection and quantification of valvular regurgitation, stenosis, and shunts.

## Data Presentation: Performance of Cardiopet proBNP Test

The following tables summarize the quantitative data from various studies validating the **Cardiopet** proBNP test against echocardiographic findings in dogs and cats.

### Canine Cardiopet proBNP Validation Data

| Study Focus                                                 | Population n                          | NT-proBNP Cutoff (pmol/L) | Sensitivity | Specificity | Correlation with Echocardiographic Parameter                                                      | Reference |
|-------------------------------------------------------------|---------------------------------------|---------------------------|-------------|-------------|---------------------------------------------------------------------------------------------------|-----------|
| Myxomatous Mitral Valve Disease (MMVD) - Cardiac Dilatation | 69 dogs with healthy controls         | 1,453                     | 80.0%       | 64.7%       | Strong positive correlation with LA/Ao (r=0.662)                                                  | [9]       |
| MMVD - Congestive Heart Failure (CHF)                       | 69 dogs with healthy controls         | 1,772                     | 81.0%       | 64.6%       | Strong positive correlation with LA/Ao (r=0.662)                                                  | [9]       |
| Right-Sided CHF                                             | Dogs with and without right-sided CHF | >3,003                    | 88.5%       | 90.3%       | Significant positive correlation with Vertebral Heart Score (r=0.67) and RVID/LVID ratio (r=0.48) | [6]       |
| Dilated Cardiomyopathy (DCM) in                             | Doberman Pinschers                    | >735                      | -           | -           | Indicates increased risk of occult DCM                                                            | [10]      |

[Doberman](#)[Pinschers](#)

MMVD in  
dogs  
<20kg

Dogs with  
MVD

>1,500

- - -

Increased  
risk of  
heart  
failure in  
the coming  
12 months

[10]

## Feline Cardiopet proBNP Validation Data

| Study Focus                                                         | Population n                                                 | NT-proBNP Cutoff (pmol/L)                                          | Sensitivity        | Specificity        | Echocardiographic Parameter                          | Correlation with Reference Parameter |
|---------------------------------------------------------------------|--------------------------------------------------------------|--------------------------------------------------------------------|--------------------|--------------------|------------------------------------------------------|--------------------------------------|
| Asymptomatic Cats - Screening for Heart Disease                     | Asymptomatic cats                                            | ≥100                                                               | -                  | -                  | Recommended for further echocardiographic evaluation | [11]                                 |
| Symptomatic Cats - Differentiating Cardiac from Respiratory Disease | Symptomatic cats with respiratory signs                      | ≥270                                                               | -                  | -                  | Respiratory signs likely secondary to heart failure  | [11]                                 |
| Hypertrophic Cardiomyopathy (HCM)                                   | Cats with severe HCM vs. normal, equivocal, and moderate HCM | 44% (cutoff ≤100 pmol/L) to 55% (cutoff ≤40 pmol/L) for severe HCM | -                  | -                  | Significantly higher in severe HCM                   | [12]                                 |
| HCM with Systolic Anterior Motion (SAM)                             | Cats with HCM with and without SAM                           | -                                                                  | -                  | -                  | Significantly higher NT-proBNP in cats with SAM      | [13]                                 |
| Screening for Occult                                                | Asymptomatic cats with                                       | -                                                                  | 83.8% for moderate | 82.6% for moderate | -                                                    | [14]                                 |

|               |                               |                   |                   |
|---------------|-------------------------------|-------------------|-------------------|
| Heart Disease | murmur, gallop, or arrhythmia | to severe disease | to severe disease |
|---------------|-------------------------------|-------------------|-------------------|

## Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general experimental workflow for validating the **Cardiopet** proBNP test and the underlying signaling pathway leading to NT-proBNP release.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for validating the **Cardiopet** proBNP test against echocardiography.



[Click to download full resolution via product page](#)

Caption: Signaling pathway of NT-proBNP release in response to myocardial stress.

## Discussion

The compiled data indicates that the **Cardiopet** proBNP test is a valuable tool in veterinary cardiology. In dogs, NT-proBNP levels show a strong positive correlation with the LA/Ao ratio, a key echocardiographic indicator of left atrial enlargement.[9] The test demonstrates good

sensitivity and specificity for identifying dogs with MMVD and right-sided CHF.[6][9] Specific cutoff values can help stratify risk and guide further diagnostic and therapeutic decisions.[10]

In cats, the **Cardiopet** proBNP test is particularly useful for screening for hypertrophic cardiomyopathy, the most common feline cardiac disease.[8] Significantly elevated NT-proBNP levels are observed in cats with severe HCM and in those with systolic anterior motion of the mitral valve.[12][13] The test can also aid in differentiating cardiac from non-cardiac causes of respiratory distress, with a high negative predictive value.[11] However, it is important to note that the sensitivity for detecting mild to moderate HCM can be low, and a negative result does not entirely rule out the presence of heart disease, especially in its early stages.[12][15]

It is crucial to interpret **Cardiopet** proBNP results in conjunction with the patient's clinical signs, physical examination findings, and other diagnostic tests. Echocardiography remains the gold standard for a definitive diagnosis and detailed assessment of cardiac structure and function.

## Conclusion

The **Cardiopet** proBNP test is a clinically useful, non-invasive blood test that serves as a valuable adjunct to echocardiography for the diagnosis, staging, and management of heart disease in dogs and cats. Its accessibility and rapid turnaround time make it an excellent screening tool, particularly in emergency settings and for monitoring disease progression. While it does not replace the detailed anatomical and functional information provided by an echocardiogram, the quantitative data from the **Cardiopet** proBNP test provides objective evidence of myocardial stress, aiding veterinarians in making more informed clinical decisions and improving patient outcomes.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [dvm360.com](https://www.dvm360.com) [dvm360.com]

- 2. N-terminal-pro brain natriuretic peptides in dogs and cats: A technical and clinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical validation of an immunoassay for the quantification of N-terminal pro-B-type natriuretic peptide in feline blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. isomedic.com [isomedic.com]
- 5. Evaluation of plasma N-terminal pro-B-type natriuretic peptide levels in healthy North American Salukis with normal echocardiographic measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma atrial natriuretic peptide and N-terminal pro B-type natriuretic peptide concentrations in dogs with right-sided congestive heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serial evaluation of cardiac biomarker NT-proBNP with speckle tracking echocardiography in a 6-year-old Golden Retriever dog with subaortic stenosis and dilated cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Feline NT- proBNP as a cardiac biomarker - Bioguardlabs [bioguardlabs.com]
- 9. Comparison of N-terminal pro-atrial natriuretic peptide and three cardiac biomarkers for discriminatory ability of clinical stage in dogs with myxomatous mitral valve disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. idexx.com [idexx.com]
- 11. idexx.com [idexx.com]
- 12. researchgate.net [researchgate.net]
- 13. Biomarker changes with systolic anterior motion of the mitral valve in cats with hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multi-centered investigation of a point-of-care NT-proBNP ELISA assay to detect moderate to severe occult (pre-clinical) feline heart disease in cats referred for cardiac evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Point-of-care N-terminal pro B-type natriuretic peptide assay to screen apparently healthy cats for cardiac disease in general practice - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cardiopet proBNP Test: A Comparative Validation Against Echocardiography in Veterinary Cardiology]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3064052#validation-of-the-cardiopet-probnp-test-against-echocardiography-findings>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)